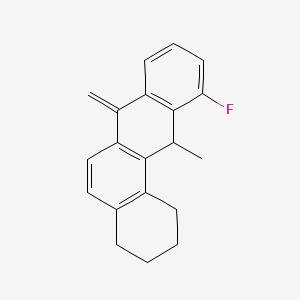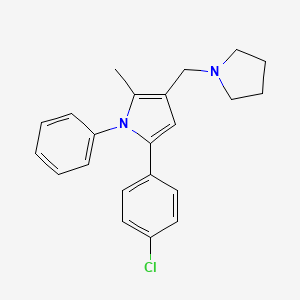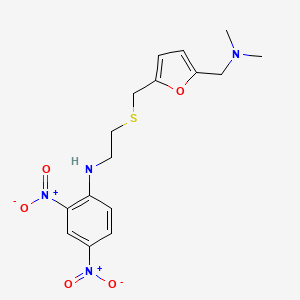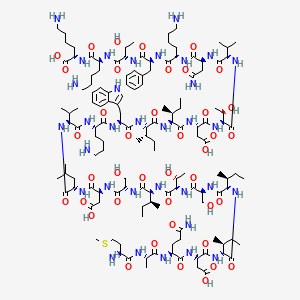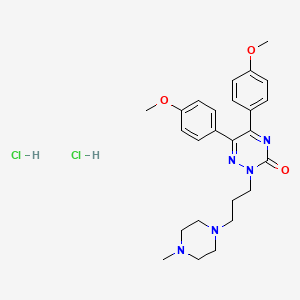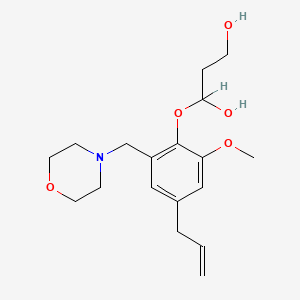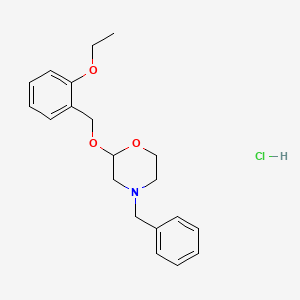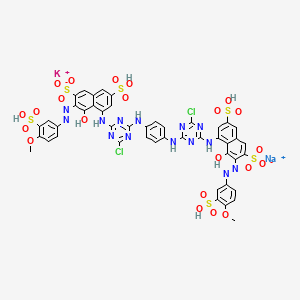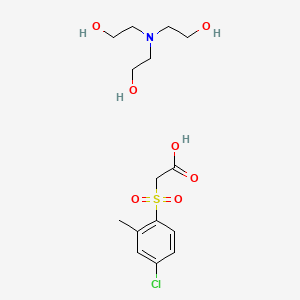
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine is a chemical compound that combines the properties of (4-Chloro-2-methylphenylsulfonyl)acetic acid and triethanolamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenylsulfonyl)acetic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base. The resulting product is then sulfonated to introduce the sulfonyl group. Triethanolamine is then added to the sulfonated product to form the final compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of (4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
作用机制
The mechanism of action of (4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The triethanolamine component can interact with cell membranes and proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.
(4-Chloro-2-methylphenyl)acetic acid: Another similar compound with a different substitution pattern.
Uniqueness
(4-Chloro-2-methylphenylsulfonyl)acetic acid triethanolamine is unique due to the presence of both the sulfonyl group and the triethanolamine moiety. This combination imparts distinct chemical and biological properties, making it useful in a wide range of applications.
属性
CAS 编号 |
102582-95-6 |
|---|---|
分子式 |
C15H24ClNO7S |
分子量 |
397.9 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H9ClO4S.C6H15NO3/c1-6-4-7(10)2-3-8(6)15(13,14)5-9(11)12;8-4-1-7(2-5-9)3-6-10/h2-4H,5H2,1H3,(H,11,12);8-10H,1-6H2 |
InChI 键 |
RPCWNTLSLQRIND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




